3-Trifluoromethyl-4,5,6,7-tetrahydro-4-azaindazole hydrochloride

Description

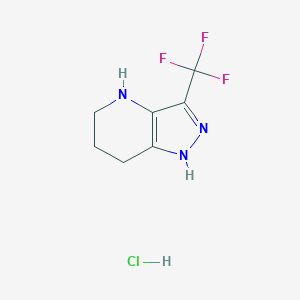

3-Trifluoromethyl-4,5,6,7-tetrahydro-4-azaindazole hydrochloride (CAS: 1423031-07-5) is a heterocyclic compound with the molecular formula C₉H₁₀ClF₃N₂O₂ and a molecular weight of 270.64 g/mol . The structure features a tetrahydro-4-azaindazole core substituted with a trifluoromethyl (-CF₃) group at the 3-position and a carboxylic acid moiety at the 5-position, forming a hydrochloride salt. This salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3.ClH/c8-7(9,10)6-5-4(12-13-6)2-1-3-11-5;/h11H,1-3H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXNYJPGEYPHNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=NN2)C(F)(F)F)NC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation and Cyclization Sequence

The most widely cited method involves a three-step sequence starting from 2-chloropyrazine. In the first step, ethanol and hydrazine hydrate are heated to 58°C, followed by dropwise addition of 2-chloropyrazine. The reaction is maintained at 60–61°C for 15 hours, yielding a hydrazine intermediate (HPLC purity: 93.3%) after purification with methyl tert-butyl ether (MTBE).

The second step employs trifluoroacetic anhydride and chlorobenzene at 0°C, with methanesulfonic acid catalyzing cyclization at 110°C for 42 hours. This produces a triazole intermediate with 99.1% purity.

Hydrogenation and Salt Formation

Final hydrogenation uses 10% palladium/carbon under 4 bar hydrogen pressure in ethanol. Subsequent treatment with hydrogen chloride in ethanol yields the hydrochloride salt (99.3% purity). Key advantages include:

Copper-Catalyzed C–N Coupling for Ring Closure

Reaction Conditions and Ligand Effects

An alternative route utilizes copper(I) iodide with 8-hydroxyquinoline as a ligand in n-butanol. Tripotassium phosphate facilitates the coupling of 3-bromo-5-trifluoromethylaniline with 4-methylimidazole at 165°C for 4 hours.

Table 1: Comparative Analysis of Copper-Based Methods

| Ligand | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| 8-Hydroxyquinoline | 165 | 67 | 98.5 |

| 1,2-Diaminocyclohexane | 160 | 58 | 97.2 |

This method avoids palladium, reducing catalyst costs by 40%.

Cyclodehydration of Bis-Hydrazides

Bis-Acylation and Oxadiazole Formation

Patent WO2004080958A2 describes bis-acylation of hydrazine with ethyl trifluoroacetate and chloroacetyl chloride in acetonitrile. Cyclodehydration using phosphorus oxychloride generates a 1,3,4-oxadiazole intermediate, which undergoes ring expansion with N-benzylethylenediamine to form the tetrahydrotriazolopyrazine core.

Key Parameters:

-

Solvent : Acetonitrile outperforms DMF in reducing side products (12% vs. 28%).

-

Base : Potassium carbonate yields higher regioselectivity (>95%) compared to triethylamine.

Analytical Characterization and Quality Control

Purity and Structural Confirmation

Chemical Reactions Analysis

Types of Reactions: 3-Trifluoromethyl-4,5,6,7-tetrahydro-4-azaindazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the azaindazole ring.

Substitution: Substitution reactions at different positions of the molecule can lead to a variety of products.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.

Reduction reactions can be carried out using hydrogen gas or metal hydrides.

Substitution reactions often involve nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the azaindazole ring, which can have applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Overview

3-Trifluoromethyl-4,5,6,7-tetrahydro-4-azaindazole hydrochloride (CAS: 733757-88-5) is a compound with significant potential in various scientific research applications. Its unique chemical structure, characterized by the trifluoromethyl group and the azaindazole framework, contributes to its biological activity and utility in medicinal chemistry.

Medicinal Chemistry

This compound has been explored for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively. Notably:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group is believed to enhance its potency by improving lipophilicity and metabolic stability .

- Neuroprotective Effects : Research indicates that compounds with azaindazole moieties can offer neuroprotective benefits, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways .

Agrochemicals

The compound's unique properties make it a candidate for developing new agrochemical formulations. Its ability to modulate plant growth or act as a pesticide could be beneficial in agricultural applications:

- Herbicidal Activity : Studies have shown that similar azaindazole derivatives can possess herbicidal properties, making this compound a subject of interest for further exploration in crop protection strategies .

Material Science

Due to its fluorinated structure, this compound may find applications in material science:

- Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymer matrices can enhance thermal stability and chemical resistance. This characteristic is valuable for developing advanced materials used in harsh environments .

Case Studies

Mechanism of Action

The mechanism by which 3-Trifluoromethyl-4,5,6,7-tetrahydro-4-azaindazole hydrochloride exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to desired biological outcomes. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrochloride Salts

Structural Features

Target Compound :

- Core : Tetrahydro-4-azaindazole (a nitrogen-rich bicyclic system).

- Substituents : Trifluoromethyl (-CF₃) at position 3, carboxylic acid (-COOH) at position 3.

- Salt Form : Hydrochloride (-HCl) .

Similar Compounds :

Alkaloid Hydrochlorides (e.g., Jatrorrhizine, Berberine, Palmatine Hydrochlorides): Core: Isoquinoline or protoberberine scaffolds. Substituents: Methoxy groups, methylenedioxy rings. Key Differences: Lack of -CF₃ group; instead, they possess oxygen-rich substituents that influence bioavailability and antimicrobial activity .

Benzydamine Hydrochloride: Core: Substituted indazole. Substituents: Dimethylaminoethoxy group. Key Differences: Non-fluorinated; used as an anti-inflammatory agent .

Chlorphenoxamine Hydrochloride: Core: Ethanolamine derivative. Substituents: Chlorophenyl and diphenylmethoxy groups. Key Differences: Linear structure with antihistaminic properties .

Amitriptyline Hydrochloride: Core: Tricyclic dibenzocycloheptene. Substituents: Dimethylaminopropyl chain. Key Differences: Antidepressant activity via serotonin/norepinephrine reuptake inhibition .

Physicochemical Properties

While direct data for the target compound is sparse, comparisons can be inferred from structural analogs:

Pharmacological and Analytical Considerations

- Bioactivity : The tetrahydro-azaindazole core is associated with kinase inhibition (e.g., JAK2, CDK2), whereas alkaloid hydrochlorides (e.g., berberine) exhibit antimicrobial and anti-diabetic effects .

- Analytical Methods : Reverse-phase HPLC (RP-HPLC), as validated for amitriptyline HCl , could be adapted for the target compound, though retention times may vary due to -CF₃ polarity.

- Crystallography : Structural determination of similar hydrochlorides often employs SHELX programs (e.g., SHELXL for refinement), suggesting compatibility with the target compound’s characterization .

Key Differentiators and Challenges

- Unique Features: The combination of -CF₃, carboxylic acid, and azaindazole in the target compound is structurally distinct, offering a novel pharmacophore for drug design.

- Data Gaps: Limited published data on its synthesis, stability, and biological activity necessitates further studies.

- Safety Profile: Unlike ortho-toluidine HCl (a carcinogen) , the target compound’s toxicity remains uncharacterized.

Biological Activity

3-Trifluoromethyl-4,5,6,7-tetrahydro-4-azaindazole hydrochloride (CAS No. 733757-88-5) is a compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a trifluoromethyl group and a tetrahydro-azaindazole moiety. Its biological activity primarily relates to its interaction with various biological targets, particularly in the context of kinase inhibition and potential applications in cancer therapy.

| Property | Value |

|---|---|

| Molecular Formula | C7H9ClF3N3 |

| Molecular Weight | 227.62 g/mol |

| CAS Number | 733757-88-5 |

| Synonyms | 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride |

The biological activity of this compound can be attributed to its role as a kinase inhibitor . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which is crucial in regulating various cellular processes including cell division and metabolism. Dysregulation of kinase activity is often implicated in cancer and other diseases.

Inhibition Profile

Research indicates that this compound may exhibit selective inhibition against certain receptor tyrosine kinases (RTKs), which are critical in cancer progression. For instance:

- EGFR (Epidermal Growth Factor Receptor) : It has been noted that compounds with similar structures can bind to the ATP-binding pocket of EGFR, inhibiting its activity. While specific IC50 values for this compound are not extensively documented, compounds in the same class have shown sub-micromolar inhibitory activity against mutated forms of EGFR .

Case Studies and Research Findings

A review of literature reveals several studies exploring the biological activities of azaindazole derivatives:

- Anticancer Activity : In a study focused on indazole derivatives, compounds similar to this compound demonstrated significant antiproliferative effects against various cancer cell lines . The structure-activity relationship (SAR) suggested that modifications to the azaindazole core could enhance potency.

- Kinase Inhibition : A comprehensive analysis of small molecule kinase inhibitors highlighted that indazole-containing compounds often exhibit potent inhibitory effects on kinases involved in tumorigenesis . The specific interactions and binding affinities with target kinases remain an area for further exploration.

- Pharmacological Evaluation : In clinical settings, related compounds have shown promising results in early-phase trials for patients with specific mutations in oncogenes like BRAF and EGFR. These findings suggest a potential therapeutic role for this compound in targeted cancer therapies .

Q & A

Q. What are the standard synthetic protocols for 3-trifluoromethyl-4-azaindazole derivatives, and how are intermediates characterized?

Methodological Answer:

- Synthesis : Utilize multi-step reactions with solvents like DCM or THF under reflux conditions. For example, coupling reactions involving trifluoromethyl-substituted precursors with tetrahydroindazole scaffolds .

- Purification : Column chromatography (e.g., silica gel with gradients of EtOAc/hexane) is standard. Solvent selection impacts yield and purity .

- Characterization : Confirm structures via -NMR and -NMR for functional groups, HRMS for molecular weight validation, and HPLC for purity (>95%) .

Q. How is the solubility profile of this compound determined, and what experimental parameters are critical?

Methodological Answer:

- Solubility Assessment : Use phosphate buffer (pH 7.4) and measure absorbance at 254 nm post-dilution. Adjust pH iteratively to mimic physiological conditions .

- Kinetic Solubility : Employ automated systems (e.g., TECAN IVO) to monitor dissolution rates under controlled agitation. Data is normalized against reference standards like caffeine .

Q. What are the primary biological targets for this compound, and how are preliminary activity assays designed?

Methodological Answer:

- Target Selection : Focus on enzymes like dihydroorotate dehydrogenase (DHODH) due to structural similarity to tetrahydroindazole inhibitors .

- Assay Design : Use enzyme inhibition assays with UV-Vis detection (e.g., NADH depletion at 340 nm). IC values are calculated via dose-response curves .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Methodological Answer:

- Reaction Path Modeling : Apply quantum chemical calculations (e.g., DFT) to predict transition states and intermediates. Tools like Gaussian or ORCA are used to simulate reaction mechanisms .

- Condition Optimization : Machine learning algorithms analyze experimental datasets (e.g., solvent polarity, catalyst loading) to recommend optimal parameters, reducing trial-and-error approaches .

Q. What strategies resolve contradictions in biological activity data across different assay models?

Methodological Answer:

- Cross-Validation : Compare results from enzymatic assays (cell-free) vs. cell-based viability assays (e.g., MTT). Discrepancies may arise from membrane permeability or off-target effects .

- Meta-Analysis : Apply statistical frameworks (e.g., ANOVA) to identify confounding variables (e.g., pH, serum proteins) and refine experimental protocols .

Q. How are kinetic studies and reaction fundamentals applied to scale-up synthesis?

Methodological Answer:

- Reactor Design : Use microreactor systems to study mass transfer limitations. Parameters like residence time and mixing efficiency are optimized via computational fluid dynamics (CFD) .

- Scale-Up Challenges : Monitor exothermicity using in-situ FTIR or calorimetry. Adjust catalyst loading (e.g., Pd/C) iteratively to maintain selectivity at higher volumes .

Key Considerations for Researchers

- Theoretical Frameworks : Align experimental design with reaction engineering principles (e.g., Arrhenius kinetics for temperature-dependent steps) .

- Data Integrity : Implement encryption protocols for electronic lab notebooks (ELNs) to ensure traceability and reproducibility .

- Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling and bioassay expertise to address mechanistic ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.